molecular formula C17H17N3O B585072 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol CAS No. 2170-37-8

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol

Cat. No.: B585072
CAS No.: 2170-37-8
M. Wt: 279.343
InChI Key: PBZOYZUSEXWJBP-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzotriazole and phenol, characterized by its unique structure that imparts specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid, forming benzotriazole.

    Alkylation: The benzotriazole derivative is then alkylated using an appropriate alkyl halide, such as 2-methylprop-1-enyl chloride, under basic conditions to introduce the alkyl group.

    Phenol Substitution: The final step involves the substitution of the phenol group at the desired position, typically using a Friedel-Crafts alkylation reaction with a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinones, oxidized phenol derivatives.

    Reduction: Reduced phenol derivatives, benzotriazole derivatives.

    Substitution: Halogenated phenol derivatives, substituted benzotriazole derivatives.

Scientific Research Applications

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol has diverse applications in scientific research:

    Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation due to UV radiation.

    Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.

    Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol involves its ability to absorb UV radiation and dissipate the energy as heat, thereby preventing the degradation of materials. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and protecting the integrity of the material or biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzotriazol-2-yl)-4-methylphenol
  • 2-(Benzotriazol-2-yl)-4-(2-methylprop-1-enyl)phenol
  • 2-(Benzotriazol-2-yl)-4-methyl-6-(2-methylpropyl)phenol

Uniqueness

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol is unique due to its specific structural configuration, which imparts enhanced UV absorption properties and stability. Compared to similar compounds, it offers superior performance in applications requiring long-term protection against UV radiation and oxidative stress.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOYZUSEXWJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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